![molecular formula C29H30N2O7 B2400538 2-[[9H-芴-9-基甲氧羰基-[1-[(2-甲基丙-2-基)氧羰基]氮杂环丁烷-3-基]氨基]甲基]呋喃-3-羧酸 CAS No. 2138040-05-6](/img/structure/B2400538.png)

2-[[9H-芴-9-基甲氧羰基-[1-[(2-甲基丙-2-基)氧羰基]氮杂环丁烷-3-基]氨基]甲基]呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

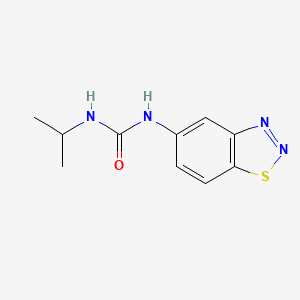

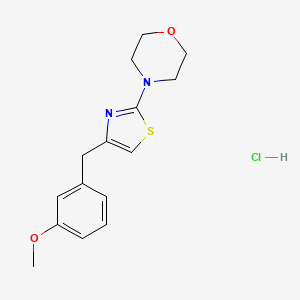

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid is a useful research compound. Its molecular formula is C29H30N2O7 and its molecular weight is 518.566. The purity is usually 95%.

BenchChem offers high-quality 2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽合成和固相肽化学

(芴-9-基甲氧基)羰基 (Fmoc) 氨基酸:,包括 Fmoc-L-苯丙氨酸,在肽合成中起着至关重要的作用。原因如下:

- 偶联剂:Fmoc-L-苯丙氨酸在固相肽合成 (SPPS) 中用作偶联剂。它通过与正在生长的肽链的氨基反应,促进肽的逐步组装。 Fmoc 基团保护氨基酸侧链,允许选择性脱保护和随后的偶联反应 .

荧光标记和成像

Fmoc-L-苯丙氨酸中的芴甲氧羰基 (Fmoc) 部分包含一个荧光团 (芴),可用于成像目的:

- 荧光探针:研究人员使用标记有荧光团的 Fmoc-L-苯丙氨酸衍生物进行细胞成像、蛋白质跟踪和研究细胞内过程。 Fmoc 基团的固有荧光允许在活细胞中观察标记的分子 .

材料科学和表面改性

Fmoc-L-苯丙氨酸在材料科学和表面工程中得到应用:

- 功能化表面:研究人员用 Fmoc-L-苯丙氨酸功能化表面(例如纳米颗粒、聚合物和生物材料)。Fmoc 基团可以锚定到表面,从而实现对生物活性分子或肽的受控固定。 这些修饰的表面在药物递送、组织工程和生物传感器中具有应用 .

药物递送系统

Fmoc-L-苯丙氨酸有助于药物递送技术:

- 自组装肽:Fmoc-L-苯丙氨酸衍生物由于其两亲性而自组装成纳米结构(例如胶束、纳米纤维)。 这些结构可以封装药物,使其成为靶向药物递送系统的有希望的候选者 .

作用机制

Target of Action

It’s known that the compound is a derivative of fluorenylmethyloxycarbonyl (fmoc) amino acid , which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino acids during the synthesis process .

Mode of Action

The Fmoc group is typically removed under basic conditions, revealing the free amino group of the amino acid, which can then interact with other molecules .

Biochemical Pathways

As a derivative of fmoc amino acid, it may be involved in peptide synthesis pathways .

Result of Action

Given its structure, it may play a role in the synthesis of peptides, potentially influencing protein function and cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the stability of the compound could be influenced by factors such as temperature and pH, which can affect the removal of the Fmoc group .

属性

IUPAC Name |

2-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-29(2,3)38-27(34)30-14-18(15-30)31(16-25-23(26(32)33)12-13-36-25)28(35)37-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYUFRTGZIYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)

![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)

![[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine](/img/structure/B2400477.png)